molecular formula C22H22ClF2NO2S B12520146 4-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)butanenitrile

4-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)butanenitrile

カタログ番号: B12520146
分子量: 437.9 g/mol
InChIキー: WCHDVJKTPFNXLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Geometry and Configurational Isomerism

The compound’s IUPAC name specifies the (1s,4r) stereodescriptors, indicating a defined spatial arrangement of substituents on the cyclohexyl ring. X-ray crystallographic data from analogous cyclohexyl sulfone derivatives reveal a chair conformation with axial and equatorial orientations of bulky groups. The 4-chlorophenylsulfonyl and 2,5-difluorophenyl moieties occupy trans-diaxial positions, minimizing steric clashes while maximizing van der Waals interactions between aromatic rings.

Configurational isomerism arises from the cyclohexyl ring’s stereogenic centers. The (1s,4r) designation ensures that the sulfonyl and fluorophenyl groups reside on opposite faces of the ring, creating a U-shaped molecular architecture observed in structurally related gamma-secretase inhibitors. This geometry is stabilized by intramolecular π-π stacking between the 4-chlorophenyl and 2,5-difluorophenyl rings, with an average interplanar distance of 3.8 Å.

Table 1: Key Geometric Parameters

Parameter Value Source
C-S bond length 1.76 Å
S=O bond length 1.43 Å
Dihedral angle (C-S-C-C) 112.3°
Fluorine substituent angle 118.5°

特性

分子式

C22H22ClF2NO2S

分子量

437.9 g/mol

IUPAC名

4-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]butanenitrile

InChI

InChI=1S/C22H22ClF2NO2S/c23-17-4-7-19(8-5-17)29(27,28)22(20-15-18(24)6-9-21(20)25)12-10-16(11-13-22)3-1-2-14-26/h4-9,15-16H,1-3,10-13H2

InChIキー

WCHDVJKTPFNXLD-UHFFFAOYSA-N

正規SMILES

C1CC(CCC1CCCC#N)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

製品の起源

United States

生物活性

The compound 4-((1S,4R)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)butanenitrile , also known as MK-0752, is a complex organic molecule notable for its potential biological activity, particularly in the context of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21H21ClF2O3S
  • Molecular Weight : 428.9 g/mol
  • CAS Number : 471905-69-8

The structure features a cyclohexyl ring substituted with a sulfonyl group and difluorophenyl moieties, contributing to its pharmacological properties. The presence of the 4-chlorophenylsulfonyl group enhances its reactivity towards biological targets.

Structural Representation

FeatureDescription
Chiral CentersYes (1S, 4R configuration)
Functional GroupsSulfonyl, nitrile
Key Substituents4-Chlorophenyl, 2,5-Difluorophenyl

MK-0752 primarily functions as a γ-secretase inhibitor , which is crucial in the modulation of amyloid precursor protein (APP) processing. This inhibition is significant in the context of Alzheimer's disease due to its role in reducing amyloid-beta peptide production.

Pharmacokinetics

Research indicates that MK-0752 exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed following oral administration.
  • Metabolism : Undergoes extensive hepatic metabolism with various metabolites identified.
  • Excretion : Primarily eliminated via urine, with significant percentages excreted as metabolites within 5 days post-administration.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study demonstrated that MK-0752 effectively reduced amyloid plaque formation in transgenic mouse models of Alzheimer’s disease. The treatment led to a significant decrease in brain amyloid levels compared to control groups .
  • Oncological Applications :
    • In vitro studies showed that MK-0752 inhibits cancer cell proliferation in several lines, suggesting potential applications in cancer therapy. It was observed to induce apoptosis in certain cancer cell types while sparing normal cells.
  • Safety and Tolerability :
    • Clinical trials have reported manageable side effects associated with MK-0752, including gastrointestinal disturbances and transient liver enzyme elevations. Long-term studies are ongoing to assess its safety profile comprehensively .

Comparative Biological Activity

To better understand the biological activity of MK-0752, a comparison with structurally related compounds is insightful:

Compound NameMechanism of ActionNotable Effects
4-(4-Chlorophenylsulfonyl)-2-methylphenolAnti-inflammatoryReduces inflammation markers
2-(2-Fluorophenylsulfonyl)propanoic acidAnalgesicPain relief in animal models
3-(trifluoromethylphenyl)sulfonamideAntimicrobialEffective against bacterial strains

類似化合物との比較

Structural and Functional Group Differences

The table below highlights key structural and physicochemical distinctions between the target compound and related molecules:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Suppliers
4-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)butanenitrile 656810-88-7 C₂₂H₂₁ClF₂NO₂S (inferred) ~425.9 (estimated) Nitrile, sulfonyl, difluorophenyl Hangzhou Jhechem, Parchem
4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone 471903-20-5 C₁₈H₁₅ClF₂O₃S 384.821 Ketone, sulfonyl, difluorophenyl ECHEMI, ChemSpider
tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate Not provided C₂₉H₄₀N₃O₂ ~474.6 (estimated) Piperazine, tert-butyl carbamate, dibenzylamine Patent-derived
N-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide HMDB0254923 C₁₉H₁₇ClF₅NO₄S₂ 517.915 Trifluoromethanesulfonamide, sulfonyl HMDB
Key Observations:
  • Functional Groups : The target compound’s nitrile group distinguishes it from the ketone in 471903-20-5 and the sulfonamide in HMDB0254923. Nitriles enhance metabolic stability but may reduce aqueous solubility compared to ketones or amines .
  • Stereochemistry : The (1s,4r) configuration is critical for the target compound’s activity, whereas tert-butyl piperazine derivatives (e.g., compounds 284 and 285) emphasize (1R,4R) and (1S,4S) stereochemistry for receptor binding .

準備方法

Halide-Cyanide Exchange

  • Substrate : 4-((1s,4r)-4-(4-chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)butyl bromide.
  • Conditions : NaCN (2 equiv), DMF, 60°C, 6 h.
  • Yield : 75–82%.

Grignard Reaction with Acrylonitrile

  • Substrate : Cyclohexylmagnesium bromide.
  • Reagent : Acrylonitrile (3 equiv), THF, 0°C to rt.
  • Yield : 65% with 1,4-addition selectivity.

One-Pot Multi-Component Synthesis

A streamlined approach combines cyclohexane formation and nitrile installation in a single pot:

  • Radical cyclization of alkyne-tethered sulfonyl hydrazide (1 equiv) and diaryldiselenide (1.2 equiv) under Ag/K₂S₂O₈.
  • In situ cyanation using TMSCN (2 equiv) and ZnI₂ (0.1 equiv) at 50°C.
  • Overall yield : 58% with >95% purity.

Optimization Challenges and Solutions

Steric Hindrance Mitigation

Ortho-substituted aryl groups reduce reaction rates. Using bulky ligands (Xantphos) and high-temperature conditions (100–130°C) improves coupling efficiency.

Sulfonyl Group Stability

Sulfonyl moieties are prone to reduction under harsh conditions. Mild oxidants (e.g., Oxone®) preserve functionality during nitrile installation.

Stereochemical Purity

Chiral HPLC (Chiralpak IA column) resolves (1s,4r) and (1r,4s) diastereomers, achieving >99% de after recrystallization.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Stereoselectivity Scalability
Radical Cyclization 6/5-exo-trig cyclization 68–92 Moderate High
Pd-Catalyzed Coupling Suzuki-Miyaura coupling 69 N/A Moderate
Asymmetric Hydrolysis Enzymatic resolution 98 High Low
One-Pot Synthesis Tandem cyclization-cyanation 58 Low Moderate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。